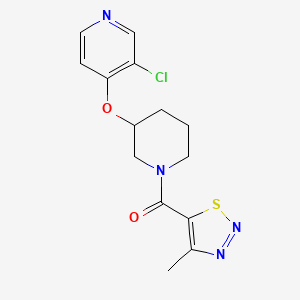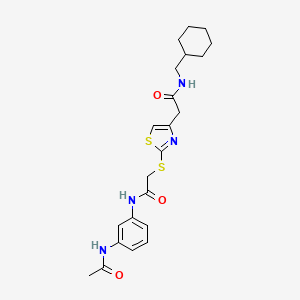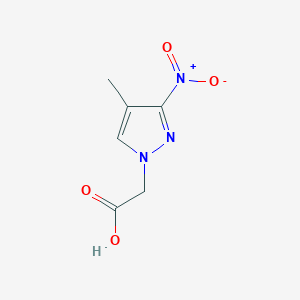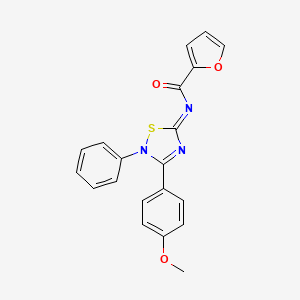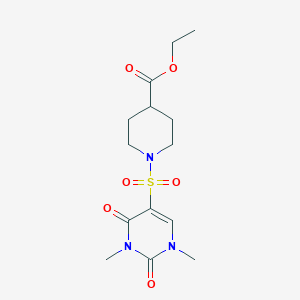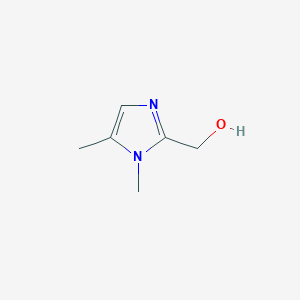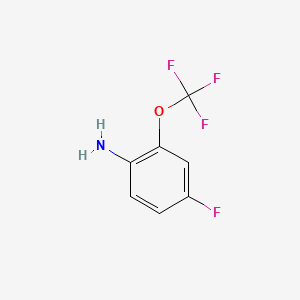
4-Fluoro-2-(trifluoromethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-(trifluoromethoxy)aniline is an organic compound with the molecular weight of 195.12 . It is a liquid at ambient temperature . The IUPAC name for this compound is 4-fluoro-2-(trifluoromethoxy)aniline .
Synthesis Analysis
The synthesis of 4-(Trifluoromethoxy)aniline involves the addition of sodium ferrate and sodium bromide as auxiliary reaction mixture, heated to 95 °C for 4 hours. Then, sodium amide is added, the temperature is raised to 155 °C, the reaction pressure is raised to 4 atm, and the reaction is continued for 10 hours .Molecular Structure Analysis
The InChI code for 4-Fluoro-2-(trifluoromethoxy)aniline is 1S/C7H5F4NO/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H,12H2 . The InChI key is QFDKCJQODJFZID-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Fluoro-2-(trifluoromethoxy)aniline was used in the preparation of 2-[4-(3-bromophenyl)-7-chloro-6-methyl-2-oxo-2H-chromen-3-yl]-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide . It was also used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens, derivatives of 3-(quinolin-3-yl)acrylates, and a series of novel Schiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .Physical And Chemical Properties Analysis
4-Fluoro-2-(trifluoromethoxy)aniline is a liquid at ambient temperature . The compound has a density of 1.32 g/mL at 20 °C .Scientific Research Applications
Synthesis of Liquid-Crystalline Polymethacrylates
4-(Trifluoromethoxy)aniline is used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens . These polymers have unique properties that make them useful in a variety of applications, including displays, sensors, and optical devices.
Production of Derivatives of 3-(quinolin-3-yl)acrylates
This compound is also used in the production of derivatives of 3-(quinolin-3-yl)acrylates . These derivatives have potential applications in the field of medicinal chemistry, particularly in the development of new pharmaceuticals.
Synthesis of Novel Schiff Bases
4-(Trifluoromethoxy)aniline is used in the synthesis of a series of novel Schiff bases, via condensation with pyridinecarboxaldehydes . Schiff bases are versatile compounds with a wide range of applications, including catalysis, medicinal chemistry, and materials science.
Anti-Cancer Research
In a study, 10 new trifluoromethoxy-containing proguanil derivatives with various carbon chain lengths were synthesized . The phenyl side is fixed as the trifluoromethoxy group with change of carbon chain length in alkyl chain side. It was found that the anti-cancer abilities of 5C – 8C with n-pentyl to n-octyl groups was significantly better than that of proguanil in the five human cancer cell lines .
Industrial Manufacturing
4-(Trifluoromethoxy)aniline has a wide range of applications in various industries, including manufacturing . Its unique properties make it suitable for use in a variety of processes and products.
Healthcare and Research
This compound is also used in healthcare and research . Whether it’s needed for laboratory experiments or industrial production, 4-(Trifluoromethoxy)aniline consistently delivers outstanding results.
Mechanism of Action
Target of Action
It is known that anilines, in general, can interact with various biological targets, including enzymes and receptors . The specific target organs for this compound are the lungs .
Mode of Action
It is known to be used in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of palladium to electrophilic organic groups and the transmetalation of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
It is used as a biochemical reagent in life science related research , suggesting that it may interact with various biochemical pathways.
Result of Action
It is known to be used as a biochemical reagent in life science related research , suggesting that it may have various molecular and cellular effects.
Action Environment
The action of 4-Fluoro-2-(trifluoromethoxy)aniline can be influenced by various environmental factors. For instance, it should be stored in a cool place, in a tightly closed container, and away from strong oxidizing agents for optimal stability . Furthermore, it should be handled in a well-ventilated place to minimize exposure and potential health risks .
Safety and Hazards
This chemical is considered hazardous. It is combustible and toxic if swallowed or in contact with skin . It causes skin irritation and serious eye damage . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-fluoro-2-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDKCJQODJFZID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(trifluoromethoxy)aniline | |
CAS RN |
123572-66-7 |
Source


|
| Record name | 4-Fluoro-2-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine](/img/structure/B2900474.png)
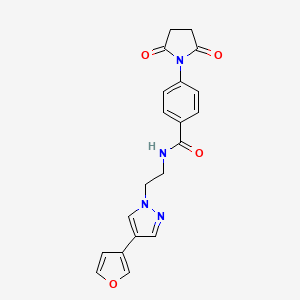
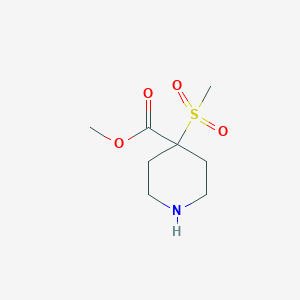
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2900479.png)

